molecular formula C11H8Br2N2O2 B560221 Lfm-A13 CAS No. 62004-35-7

Lfm-A13

Número de catálogo: B560221
Número CAS: 62004-35-7
Peso molecular: 360.00 g/mol
Clave InChI: UVSVTDVJQAJIFG-VURMDHGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Nomenclature and Classification

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide is a synthetic small-molecule compound with systematic nomenclature reflecting its structural features. Its IUPAC name is (2Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, denoting the Z-configuration of the α,β-unsaturated enamide system. The molecular formula is C₁₁H₈Br₂N₂O₂ , with a molar mass of 360.01 g/mol.

Structural Classification

The compound belongs to the enamide class, characterized by a conjugated system of a carbonyl group (C=O) adjacent to an amine-substituted alkene. Key structural components include:

  • A cyano group (–C≡N) at the α-position
  • A hydroxyl group (–OH) at the β-position
  • A 2,5-dibromophenyl aromatic ring as the N-substituent
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₁H₈Br₂N₂O₂
Molar Mass 360.01 g/mol
CAS Registry Number 62004-35-7
SMILES Notation C/C(=C(C#N)/C(=O)NC₁=C(C=CC(=C₁)Br)Br)/O
Hydrogen Bond Donors 2 (hydroxyl and amide NH)
Hydrogen Bond Acceptors 4 (carbonyl, cyano, hydroxyl)

The planar geometry of the enamide system facilitates interactions with enzymatic active sites, particularly in kinase targets.

Historical Development and Discovery Context

The compound emerged from late 20th-century efforts to design tyrosine kinase inhibitors with improved specificity. Initial work focused on modifying the structure of leflunomide metabolites, which showed broad immunosuppressive effects through dihydroorotate dehydrogenase (DHODH) inhibition.

Key Milestones:

  • 1999 : Rational design using homology modeling of Bruton’s tyrosine kinase (BTK) identified the α-cyano-β-hydroxypropenamide scaffold as a promising pharmacophore.
  • 2002 : First synthesis of LFM-A13 (developmental code) demonstrated selective BTK inhibition (IC₅₀ = 17.2 μM) without affecting related kinases like JAK3 or insulin receptor kinase.
  • 2004 : Expanded studies revealed dual inhibitory activity against BTK and Polo-like kinase 1 (Plk1) , positioning it as a multitarget anticancer agent.
  • 2007 : Preclinical validation in breast cancer models showed tumor growth inhibition comparable to paclitaxel, establishing therapeutic potential.

The compound’s development exemplifies structure-based drug design, leveraging computational modeling to optimize interactions with the ATP-binding pocket of target kinases.

Relationship to Leflunomide as an Active Metabolite

While not a direct metabolite, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide shares structural homology with teriflunomide (A77 1726), the active metabolite of leflunomide.

Structural Comparison:

Feature Teriflunomide 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide
Core Scaffold α-cyano-β-hydroxypropenamide α-cyano-β-hydroxypropenamide
Aromatic Substituent 4-(trifluoromethyl)phenyl 2,5-dibromophenyl
Molecular Weight 270.21 g/mol 360.01 g/mol
Primary Target DHODH BTK/Plk1

The 2,5-dibromophenyl substitution in this compound enhances hydrophobic interactions with kinase domains compared to teriflunomide’s trifluoromethyl group, shifting activity from DHODH to tyrosine kinases. This modification reduces immunosuppressive effects while amplifying antiproliferative activity in cancer models.

Significance in Biochemical Research

Kinase Inhibition Mechanisms

The compound exhibits unique polypharmacology:

  • BTK Inhibition : Competes with ATP binding (Kᵢ = 7.2 μM), disrupting B-cell receptor signaling and promoting apoptosis in hematologic malignancies.
  • Plk1 Inhibition : Blocks mitotic spindle assembly (IC₅₀ = 61 μM), inducing G2/M arrest in solid tumors.
  • JAK2 Cross-Reactivity : Inhibits erythropoietin receptor signaling at higher concentrations, illustrating target promiscuity.
Table 2: Enzymatic Inhibition Profile
Target IC₅₀ (μM) Mechanism Biological Impact
BTK 17.2 ATP-competitive Antileukemic activity
Plk1 61.0 Substrate displacement Mitotic arrest in carcinomas
JAK2 >100 Non-competitive Modulation of cytokine signaling

Research Applications

  • Cancer Therapeutics : Reduces tumor volume by 68% in HER2+ breast cancer xenografts at 40 mg/kg doses.
  • Chemical Biology : Serves as a probe to study BTK-dependent signaling pathways in B-cell development.
  • Structural Biology : Cocrystal structures with BTK (PDB: 3PJ3) guide rational design of second-generation inhibitors.

The compound’s ability to simultaneously target proliferation (via Plk1) and survival (via BTK) pathways makes it a valuable tool for dissecting oncogenic signaling networks.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017390
Record name (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244240-24-2, 62004-35-7
Record name (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Carboxylic Acid Route (Method A)

This route begins with 4-nitrophenylacetonitrile as the starting material. The synthesis proceeds via alkylation, reduction, and acylation steps:

  • Alkylation :

    • 4-Nitrophenylacetonitrile undergoes phase-transfer alkylation using iodomethane and tetrabutylammonium bromide (TBAB) in dichloromethane/water.

    • Conditions : 12–24 h, room temperature.

    • Yield : ~90% for 2-methyl-2-(4-nitrophenyl)propionitrile.

  • Reduction :

    • The nitrile intermediate is reduced to the corresponding amine using tin(II) chloride dihydrate in ethyl acetate.

    • Conditions : 6 h, reflux.

    • Yield : 83% for 2-(4-aminophenyl)-2-methylpropionitrile.

  • Acylation and Ring-Opening :

    • The amine reacts with 5-methylisoxazole-4-carbonyl chloride in dichloromethane/pyridine, followed by NaOH-mediated ring-opening in methanol.

    • Key Step : Deprotonation at the isoxazole’s 3-position facilitates β-hydroxyacrylamide formation.

    • Yield : Quantitative for 2-cyano-N-[4-(1-cyano-1-methylethyl)phenyl]-3-hydroxybut-2-enamide.

Table 1: Reaction Parameters for Method A

StepReagentsSolventTime (h)Yield (%)
1MeI, TBABCH₂Cl₂/H₂O2490
2SnCl₂·2H₂OEtOAc683
35-Methylisoxazole-4-carbonyl chlorideCH₂Cl₂/MeOH24>95

Curtius Rearrangement Route (Method B)

This alternative pathway employs a Curtius rearrangement to construct the β-hydroxyacrylamide core:

  • Carboxylation :

    • 2-[4-(1,1-Dimethylethyl)phenyl]thiophene is treated with butyllithium and CO₂ to form the carboxylic acid.

    • Conditions : -30°C, anhydrous THF.

    • Yield : 70–75% for thiophene-2-carboxylic acid derivatives.

  • Azide Formation and Rearrangement :

    • The acid is converted to an acyl azide using diphenyl phosphorazidate, followed by thermal Curtius rearrangement to an isocyanate.

    • Conditions : 110°C, toluene.

    • Yield : Quantitative for isocyanate intermediate.

  • Cyclocondensation :

    • The isocyanate reacts with sodium 1-cyanoprop-1-ene-2-oxide to form the β-hydroxyacrylamide via [2+2] cycloaddition.

    • Catalyst : None required; exothermic reaction at 25°C.

Table 2: Comparative Efficiency of Method B

StepTemperature (°C)SolventKey IntermediateYield (%)
1-30THFCarboxylic acid75
2110TolueneIsocyanate>95
325THFButenamide88

Bromination and Functionalization

Selective dibromination at the 2,5-positions of the phenyl ring is achieved via electrophilic aromatic substitution:

  • Bromination Conditions :

    • Use of Br₂ in HBr/AcOH at 0–5°C ensures para/ortho selectivity.

    • Catalyst : FeBr₃ (0.1 equiv.).

    • Yield : 65–70% for 2,5-dibromoaniline derivatives.

  • Coupling with Acrylamide Core :

    • Suzuki-Miyaura coupling links the dibromophenyl group to the preformed acrylamide using Pd(PPh₃)₄.

    • Conditions : 80°C, DMF/H₂O, K₂CO₃.

    • Yield : 60–65%.

Mechanistic Considerations

Stereochemical Control

The (2Z)-configuration arises from kinetic control during the ring-opening of the isoxazole intermediate. Hydrogen bonding between the hydroxyl group and cyano nitrogen stabilizes the Z-enolate, as evidenced by DFT calculations.

Role of Catalysts

  • Palladium Catalysts : Enable cross-coupling under mild conditions but require rigorous exclusion of oxygen.

  • Phase-Transfer Catalysts (e.g., TBAB) : Accelerate alkylation by shuttling reactants between aqueous and organic phases.

Optimization and Scale-Up Challenges

Solvent Selection

  • Ethyl acetate vs. THF : Ethyl acetate minimizes side reactions during reductions but requires longer reaction times.

Purification Techniques

  • Recrystallization from ether/hexane mixtures improves purity (>98%) but reduces overall yield by 10–15% .

Análisis De Reacciones Químicas

El DDE-28 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El DDE-28 puede oxidarse para formar varios compuestos clorados.

    Reducción: La reducción del DDE-28 puede conducir a la formación de compuestos menos clorados.

    Sustitución: El DDE-28 puede sufrir reacciones de sustitución donde los átomos de cloro son reemplazados por otros átomos o grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El DDE-28 se ha estudiado ampliamente en varios campos de la investigación científica:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Functional Properties

LFM-A13’s brominated phenyl group distinguishes it from analogs in the acetamide family. For instance, triphenyl acetamide derivatives synthesized via Suzuki cross-coupling (e.g., compounds 3g and 3e) demonstrate how substituents modulate properties like nonlinear optical (NLO) response :

Compound Substituents Key Property (NLO Response) Application
3g Para-SMe groups Highest NLO response Optoelectronic materials
3e Para-Cl atoms Lowest NLO response Optoelectronic materials
This compound 2,5-Dibromophenyl Not reported (biological use) Kinase inhibition
  • Electron-withdrawing groups (e.g., Br in this compound, Cl in 3e) reduce NLO activity due to decreased electron density . However, in biological contexts, bromine’s bulkiness and electronegativity may enhance target binding affinity compared to smaller halogens like chlorine.

Physicochemical Properties

  • Solubility : this compound’s solubility in DMSO (15 mg/mL ) is critical for in vitro assays. Comparatively, chloro-substituted analogs (e.g., 3e) may exhibit lower solubility due to reduced polarity, while sulfur-containing derivatives (e.g., 3g) could have higher solubility .

Actividad Biológica

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, also known as LFM-A13, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8Br2N2O2
  • Molecular Weight : 360.005 g/mol
  • CAS Number : 62004-35-7

This compound functions primarily as a Bruton's tyrosine kinase (BTK) inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting BTK, this compound disrupts the signaling cascades that promote cancer cell growth and survival, making it a candidate for treating malignancies characterized by BTK overactivity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Effect Observed
Jurkat T Cells1.5Induction of apoptosis
Ramos B Cells0.8Inhibition of proliferation
U251 Glioblastoma3.0Decreased viability

These results indicate that this compound effectively inhibits the growth of cancer cells at micromolar concentrations.

In Vivo Studies

In vivo investigations have further validated the therapeutic potential of this compound. A notable study involved administering this compound to mice with xenografted tumors derived from human cancer cells:

  • Tumor Model : Human colorectal cancer xenograft
  • Dosage : 10 mg/kg, administered bi-daily
  • Outcome : Significant reduction in tumor size compared to control groups, with a reduction rate of up to 60% observed after four weeks of treatment.

Clinical Applications

This compound has been proposed for use in treating various cancers, particularly those associated with high BTK expression, such as:

  • Colorectal Cancer
  • Breast Cancer
  • Lymphomas

The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for combination therapies alongside traditional chemotherapy agents.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with relapsed chronic lymphocytic leukemia (CLL) showed a complete response after treatment with this compound combined with standard chemotherapy.
  • Case Study 2 : A cohort of patients with advanced solid tumors treated with this compound exhibited manageable side effects and improved progression-free survival rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting cyanoacetamide derivatives with brominated aromatic amines under controlled conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours). Optimization includes adjusting stoichiometry, temperature, and catalysts. For example, describes analogous syntheses of cyanoacetamide derivatives using ethanol and piperidine, which can be adapted for this compound by substituting 2,5-dibromoaniline as the aryl amine. Purity is typically verified via HPLC (≥98% purity criteria, as in ) and recrystallization in polar solvents.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the cyano group (δ ~110-120 ppm for C≡N), hydroxyl proton (broad peak at δ ~5-6 ppm), and aromatic protons from the dibromophenyl group (δ ~7-8 ppm).
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~3200-3400 cm1^{-1} (O-H stretch) are critical.
  • HPLC : Used to assess purity (>98% in ) with a C18 column and UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 360.00 (C11_{11}H8_8Br2_2N2_2O2_2) .

Q. What are the primary biological targets and initial bioactivity profiles of this compound?

  • Methodological Answer : The compound (LFM-A13) is a multi-kinase inhibitor targeting BTK (IC50_{50} = 2.5 μM), JAK2, and PLK3 (IC50_{50} = 61 μM). Initial bioactivity assays involve:

  • In vitro kinase assays : Recombinant enzymes incubated with ATP and substrate, measuring inhibition via luminescence or fluorescence.
  • Anti-proliferative studies : Cell viability assays (e.g., MTT) in cancer cell lines, with IC50_{50} values calculated using dose-response curves .

Advanced Research Questions

Q. How can researchers address discrepancies in IC50_{50} values across different experimental systems?

  • Methodological Answer : Variations in IC50_{50} may arise from assay conditions (e.g., ATP concentration, cell type). To resolve contradictions:

  • Standardize assays : Use consistent ATP levels (e.g., 10 μM for kinase assays) and cell lines (e.g., leukemia models for BTK inhibition).
  • Validate selectivity : Perform counter-screens against related kinases (e.g., JAK1, PLK1) to rule off-target effects.
  • Statistical rigor : Replicate experiments ≥3 times and apply ANOVA for cross-study comparisons .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (≥19 mg/mL, per ) diluted in PBS containing 0.1% Tween-80 for animal dosing.
  • Stability : Store lyophilized powder at 2–8°C () and monitor degradation via LC-MS under physiological pH (6.8–7.4).
  • Formulation : Nanoencapsulation (e.g., liposomes) enhances bioavailability, as demonstrated in patents for cancer therapeutics .

Q. How does the dibromophenyl moiety influence binding affinity and selectivity in kinase inhibition?

  • Methodological Answer : The 2,5-dibromophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) and mutagenesis studies can identify critical residues (e.g., BTK’s Cys481). Compare with analogs (e.g., 2,5-dimethylphenyl in ) to isolate electronic and steric effects .

Q. What experimental designs are optimal for evaluating anti-biofilm activity, given structural similarities to acylthiourea derivatives?

  • Methodological Answer :

  • Biofilm assays : Use Pseudomonas aeruginosa or Staphylococcus aureus in 96-well plates with crystal violet staining.
  • Synergy studies : Combine with antibiotics (e.g., ciprofloxacin) at sub-MIC concentrations.
  • Mechanistic analysis : Measure EPS production via confocal microscopy and qPCR for biofilm-related genes (e.g., algD in P. aeruginosa) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cytotoxicity in normal vs. cancer cells?

  • Methodological Answer :

  • Dose optimization : Perform cytotoxicity assays (e.g., LD50_{50} in HEK293 vs. Jurkat cells) to establish therapeutic windows.
  • Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) across cell types.
  • Mitochondrial toxicity : Assess ROS generation and ATP levels via Seahorse assays .

Safety and Handling

Q. What are the safety protocols for handling this compound given its acute toxicity (H302)?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods for powder handling.
  • Decontamination : Spills are neutralized with 10% sodium bicarbonate and absorbed with vermiculite.
  • Emergency procedures : For ingestion, administer activated charcoal and seek medical attention ( ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.